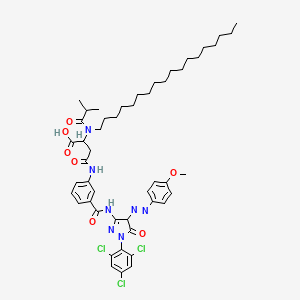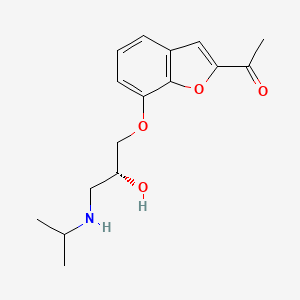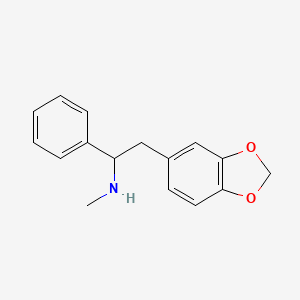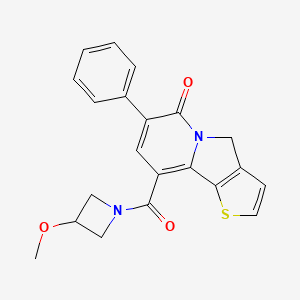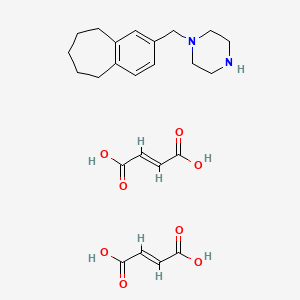
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is a complex organic compound characterized by the presence of a pyrrolidine ring, a methyl group, and an azo linkage. This compound is notable for its unique structural features, which include multiple aromatic rings and a sulfonic acid group. These characteristics make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Azo Coupling Reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine. This reaction is usually carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity, leading to downstream signaling effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylbenzenesulfonic acid
- 4-((3-Methylphenyl)azo)benzenesulfonic acid
- 4-((4-(1-Pyrrolidinyl)phenyl)azo)benzenesulfonic acid
Uniqueness
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
38233-66-8 |
|---|---|
Fórmula molecular |
C17H19N3O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[(3-methyl-4-pyrrolidin-1-ylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O3S/c1-13-12-15(6-9-17(13)20-10-2-3-11-20)19-18-14-4-7-16(8-5-14)24(21,22)23/h4-9,12H,2-3,10-11H2,1H3,(H,21,22,23) |
Clave InChI |
GZGPWLMGYIJBJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


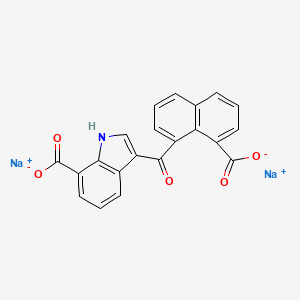
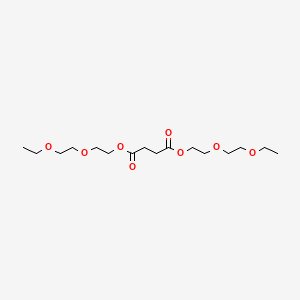


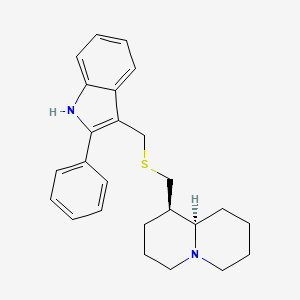
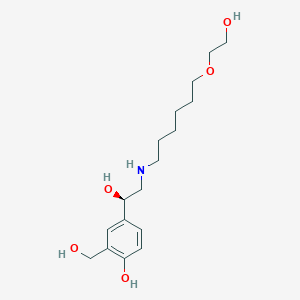
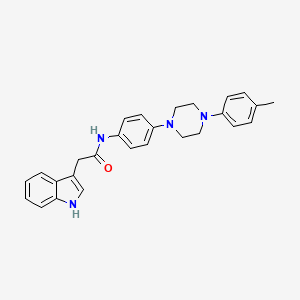
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
